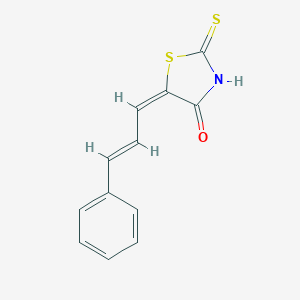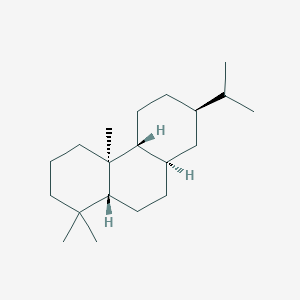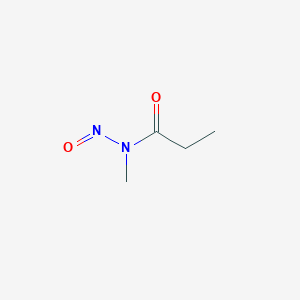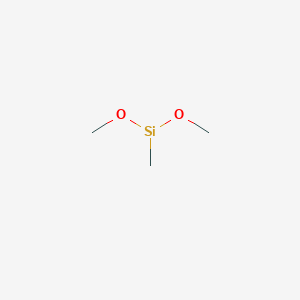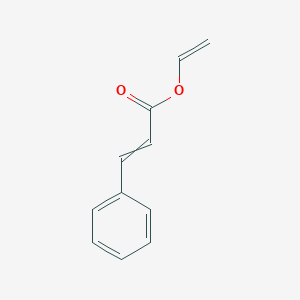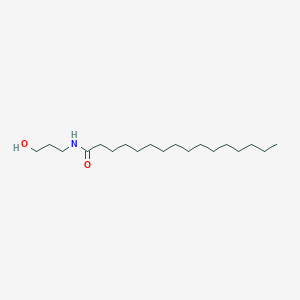![molecular formula C8H7NO4Se B100884 [(p-Nitrophenyl)seleno]acetic acid CAS No. 17893-55-9](/img/structure/B100884.png)
[(p-Nitrophenyl)seleno]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(p-Nitrophenyl)seleno]acetic acid, also known as PNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular formula of C8H6NO4Se. PNPA has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and material science. In
Mecanismo De Acción
The mechanism of action of [(p-Nitrophenyl)seleno]acetic acid is not fully understood. However, it is believed that it exerts its biological effects through the redox modulation of cellular signaling pathways. [(p-Nitrophenyl)seleno]acetic acid has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Efectos Bioquímicos Y Fisiológicos
[(p-Nitrophenyl)seleno]acetic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can induce cell death in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of enzymes such as glutathione peroxidase. In vivo studies have shown that it can reduce the growth of tumors in animal models and improve cognitive function in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [(p-Nitrophenyl)seleno]acetic acid in lab experiments is its high reactivity and specificity towards selenocysteine-containing proteins. This makes it a valuable tool for studying the function and regulation of these proteins. However, one of the limitations of using [(p-Nitrophenyl)seleno]acetic acid is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for research on [(p-Nitrophenyl)seleno]acetic acid. One area of interest is the development of new synthetic methods for the production of [(p-Nitrophenyl)seleno]acetic acid and related compounds. Another area of interest is the exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of [(p-Nitrophenyl)seleno]acetic acid and its effects on cellular signaling pathways.
Métodos De Síntesis
[(p-Nitrophenyl)seleno]acetic acid can be synthesized through a series of chemical reactions. One of the most common methods involves the reaction of p-nitrophenylchloroformate with sodium selenide in the presence of a base such as triethylamine. The resulting product is then hydrolyzed to obtain the final product, [(p-Nitrophenyl)seleno]acetic acid. Other methods involve the reaction of p-nitrophenylacetic acid with selenium dioxide or the reaction of p-nitrophenylchloroformate with sodium selenite.
Aplicaciones Científicas De Investigación
[(p-Nitrophenyl)seleno]acetic acid has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, it has been used as a substrate for the measurement of selenocysteine-containing proteins. In pharmacology, it has been studied for its potential as a therapeutic agent for the treatment of cancer and neurological disorders. In material science, it has been used as a precursor for the synthesis of selenium-containing polymers and nanomaterials.
Propiedades
Número CAS |
17893-55-9 |
|---|---|
Nombre del producto |
[(p-Nitrophenyl)seleno]acetic acid |
Fórmula molecular |
C8H7NO4Se |
Peso molecular |
260.12 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)selanylacetic acid |
InChI |
InChI=1S/C8H7NO4Se/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) |
Clave InChI |
YQPXZFWIJXKUPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Se]CC(=O)O |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])[Se]CC(=O)O |
Otros números CAS |
17893-55-9 |
Sinónimos |
[(p-Nitrophenyl)seleno]acetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



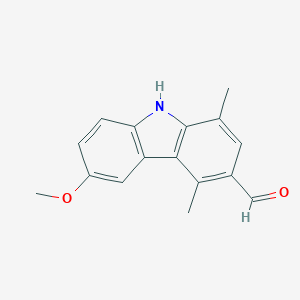
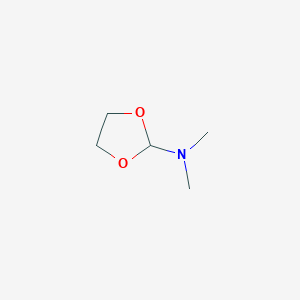
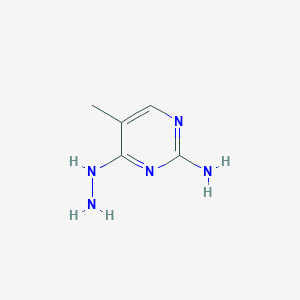
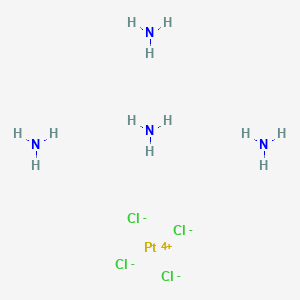
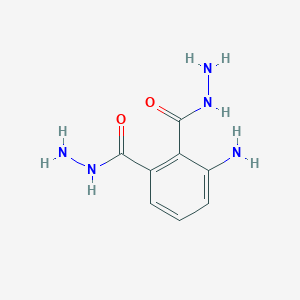
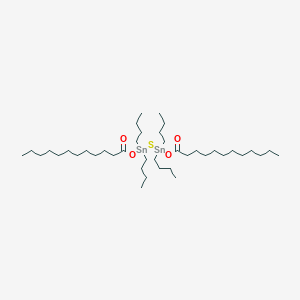
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
